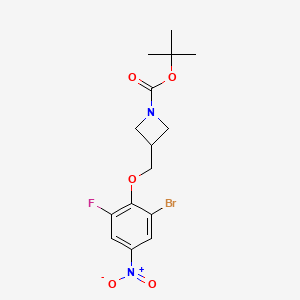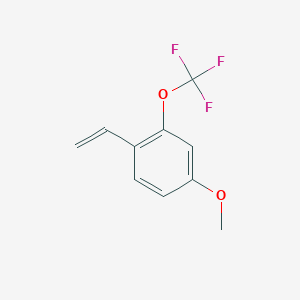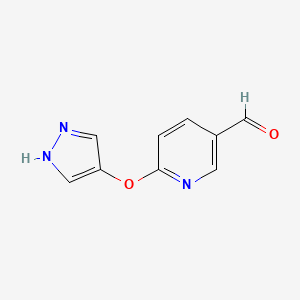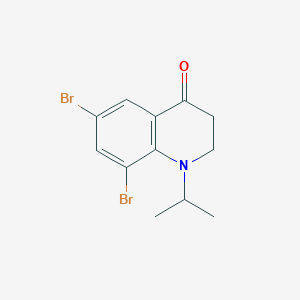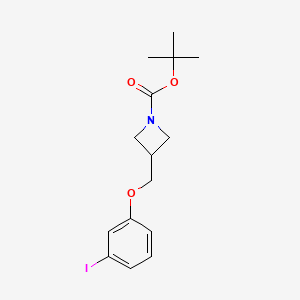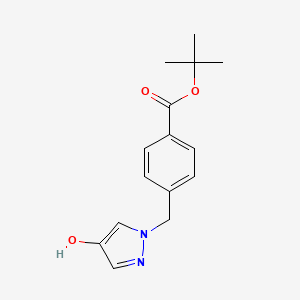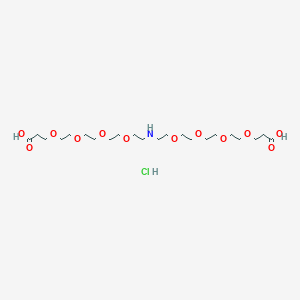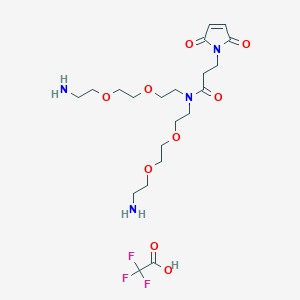
N-Mal-N-bis(PEG2-amine) TFA salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Mal-N-bis(PEG2-amine) TFA salt: is a polyethylene glycol (PEG)-based linker compound commonly employed in the construction of PROTACs (proteolysis-targeting chimeras) . PROTACs are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system. This compound is particularly useful in scientific research and drug development due to its ability to connect two different ligands: one for an E3 ubiquitin ligase and the other for the target protein.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a series of chemical reactions involving maleimide derivatives and PEG-based amines. The reaction typically involves the activation of maleimide with a suitable reagent, followed by the conjugation with PEG-based amines under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis of N-Mal-N-bis(PEG2-amine) involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its TFA salt form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the amine groups to their corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can be performed to convert any nitro groups present in the compound to their corresponding amine forms.
Substitution: Substitution reactions are common, where the PEG chains can be modified or substituted with other functional groups to alter the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Nitroso or nitro derivatives of the compound.
Reduction Products: Amine derivatives of the compound.
Substitution Products: Modified PEG chains with different functional groups.
Scientific Research Applications
Chemistry: N-Mal-N-bis(PEG2-amine) is widely used in the synthesis of PROTACs, which are crucial in targeted protein degradation studies. It is also used in the development of new chemical probes and sensors. Biology: The compound is employed in biological research to study protein-protein interactions and to develop new therapeutic strategies. Medicine: PROTACs constructed using N-Mal-N-bis(PEG2-amine) are being explored for their potential in treating various diseases, including cancer and neurodegenerative disorders. Industry: The compound is used in the pharmaceutical industry for drug discovery and development, particularly in the design of new therapeutic agents.
Mechanism of Action
Molecular Targets and Pathways Involved: N-Mal-N-bis(PEG2-amine) functions as a linker in PROTACs, connecting an E3 ubiquitin ligase ligand to a target protein ligand. The resulting PROTAC molecule facilitates the selective degradation of the target protein by recruiting the E3 ligase to the target, leading to its ubiquitination and subsequent proteasomal degradation.
Comparison with Similar Compounds
N-Mal-N-bis(PEG2-NHS ester): Similar to N-Mal-N-bis(PEG2-amine), but with NHS ester groups instead of amines, used for labeling primary amines on proteins.
Alkyl-Chain Linkers: These linkers use alkyl chains instead of PEG, offering different solubility and flexibility properties.
Alkyl/Ether Linkers: These linkers combine alkyl and ether groups, providing unique structural and functional properties.
Uniqueness: N-Mal-N-bis(PEG2-amine) stands out due to its PEG-based structure, which provides excellent solubility and biocompatibility, making it highly suitable for biological applications.
Properties
IUPAC Name |
N,N-bis[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4O7.C2HF3O2/c20-4-9-27-13-15-29-11-7-22(8-12-30-16-14-28-10-5-21)17(24)3-6-23-18(25)1-2-19(23)26;3-2(4,5)1(6)7/h1-2H,3-16,20-21H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRXFKSDCBPLQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCN)CCOCCOCCN.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35F3N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
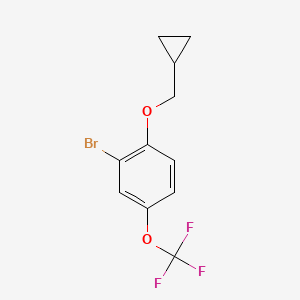
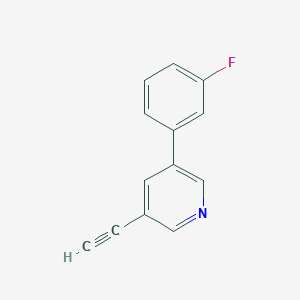
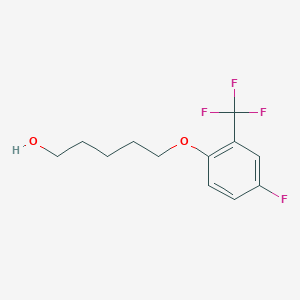
![4-bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8128799.png)
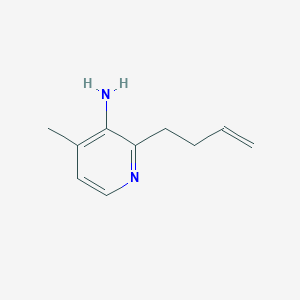
![propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B8128814.png)
